

Application Note: Protocol for Dissolving Azathioprine Impurity E Reference Standard

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Compound of Interest

Compound Name: Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

CAS No.: 35681-68-6

Cat. No.: B601022

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Introduction & Scientific Context

In the quality control of Azathioprine API and formulated products, the quantification of impurities is critical for patient safety. Azathioprine Impurity E (European Pharmacopoeia designation) is chemically identified as 1-methyl-4-nitro-1H-imidazol-5-ol (also referred to as 5-hydroxy-1-methyl-4-nitroimidazole).[1][2]

Unlike the parent drug Azathioprine, which contains a purine moiety, Impurity E represents the cleaved imidazole fragment. This structural difference significantly alters its solubility profile compared to the API. While Azathioprine dissolves readily in dilute alkali due to the acidic proton on the purine ring, Impurity E is a polar, crystalline solid that presents specific dissolution challenges.

This protocol outlines a scientifically grounded method for dissolving Azathioprine Impurity E, ensuring homogeneity, stability, and accurate quantitative transfer.

Compound Identity & Physicochemical Properties[3][4][5][6]

Before attempting dissolution, verify the reference standard against the following specifications to ensure the correct protocol is applied.

Property	Specification
Common Name	Azathioprine Impurity E (EP)
Chemical Name	1-methyl-4-nitro-1H-imidazol-5-ol
CAS Number	73703-74-9 (Free Base) / 35681-68-6 (Sodium Salt)
Molecular Formula	C ₄ H ₅ N ₃ O ₃
Molecular Weight	143.10 g/mol
Appearance	Light yellow to yellow powder
Solubility Profile	DMSO: Soluble (Recommended for Stock) Methanol: Slightly soluble Water: Slightly soluble (pH dependent) Alkali (0.1 N NaOH): Soluble (Forms salt)
Stability	Light Sensitive (Photo-degradation) Hygroscopic (Protect from moisture)

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Critical Note: Impurity E exists in tautomeric forms (keto-enol). The "ol" form implies acidic properties; thus, its solubility is enhanced in basic media. However, strong alkaline conditions may induce further degradation over time.

Dissolution Strategy: The "Why" Behind the "How"

The choice of solvent is dictated by the intended downstream application (typically Reverse Phase HPLC) and the stability of the stock solution.

- **Primary Solvent (DMSO):** Dimethyl sulfoxide is the preferred vehicle for the primary stock solution. It disrupts the strong crystal lattice of the nitro-imidazole derivative without requiring extreme pH adjustments that could compromise stability.

- Secondary Solvent (Methanol/Ammonia): For direct compatibility with alkaline mobile phases (often used in Azathioprine assays), a methanol-ammonia mixture is effective but volatile.
- Avoidance of Pure Water: Attempting to dissolve Impurity E directly in water often leads to "micro-precipitation"—invisible particulates that cause poor peak area reproducibility.

Detailed Experimental Protocol

Equipment & Reagents[8][9]

- Balance: Analytical balance (readability 0.01 mg).
- Glassware: Amber volumetric flasks (Class A). Note: If amber glass is unavailable, wrap clear glass in aluminum foil immediately.
- Solvents: DMSO (HPLC Grade), Methanol (HPLC Grade).[3]
- Sonication: Ultrasonic bath with temperature control.

Method A: DMSO Stock Solution (Recommended for Stability)

Best for long-term storage and general impurity profiling.

Step 1: Environmental Control Ensure the weighing area is free of high humidity. Impurity E can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

Step 2: Weighing Accurately weigh approximately 5.0 mg of Azathioprine Impurity E Reference Standard into a 10 mL amber volumetric flask.

- Target Concentration: 0.5 mg/mL (500 µg/mL).

Step 3: Solvation Add approximately 5 mL of DMSO to the flask.

- Technique: Direct the solvent stream to wash down any powder adhering to the neck of the flask.

Step 4: Mechanical Dissolution Sonicate the flask for 2 to 5 minutes at ambient temperature.

- Visual Check: Inspect the solution against a light source. It should be a clear, yellow solution with no floating particles. If particles persist, sonicate for an additional 2 minutes. Avoid heating above 30°C to prevent thermal degradation.

Step 5: Dilution Dilute to volume with DMSO. Stopper and invert 10 times to mix.

Step 6: Working Standard Preparation To prepare a working standard (e.g., 5 µg/mL for HPLC):

- Transfer 1.0 mL of the Stock Solution into a 100 mL amber volumetric flask.
- Dilute to volume with the Mobile Phase (ensure the mobile phase pH is compatible to prevent precipitation).

Method B: Methanol/Ammonia Stock (Pharmacopeial Alignment)

Best when strictly following specific legacy monographs requiring alkaline methanol.

Step 1: Weighing Weigh 5.0 mg of Impurity E into a 50 mL amber volumetric flask.

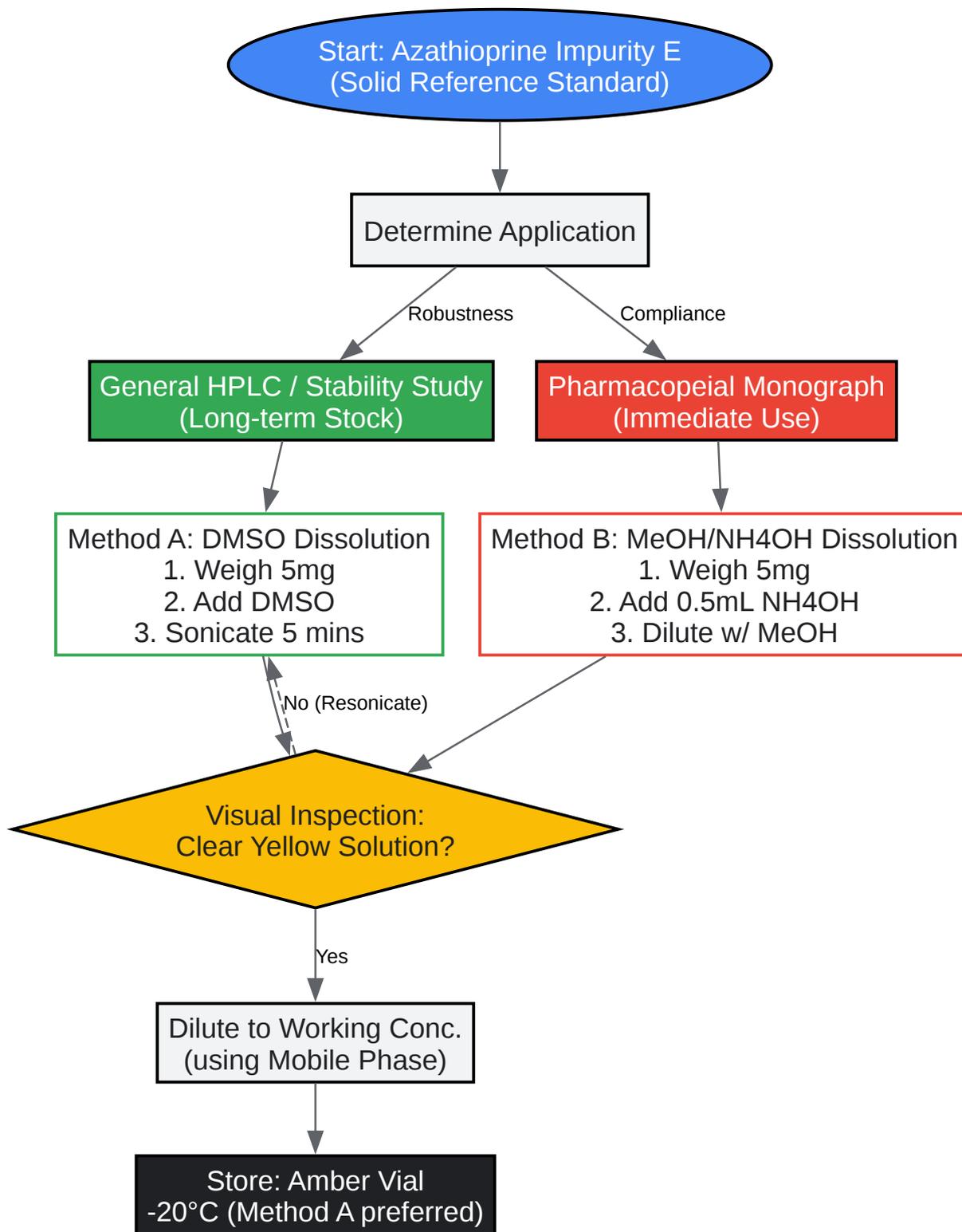
Step 2: Alkaline Modification Add 0.5 mL of Ammonium Hydroxide (28-30%). Swirl gently. The powder should dissolve rapidly due to salt formation.

Step 3: Dilution Add 30 mL of Methanol and sonicate for 2 minutes. Dilute to volume with Methanol.

- Warning: This solution is less stable than the DMSO stock. Use immediately or store at -20°C for no more than 24 hours.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct dissolution method based on your analytical goals.



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Figure 1: Decision tree for selecting the optimal dissolution solvent for Azathioprine Impurity E based on analytical requirements.

Quality Control & Validation of Solution

To ensure the reference standard is correctly dissolved and valid for use:

- Visual Inspection: The solution must be free of turbidity. Impurity E is yellow; any cloudiness suggests incomplete dissolution or precipitation (often caused by using old/wet DMSO or insufficient ammonia in Method B).
- UV Verification (Optional): If developing a new method, scan the solution from 200–400 nm.
 - Expected Maxima: ~300-310 nm (pH dependent).
 - Self-Check: If the absorbance is significantly lower than calculated (based on molar absorptivity), precipitation has likely occurred.

Storage and Stability

- Light: Strictly protect from light. Azathioprine and its nitro-imidazole impurities are photolabile.
- Temperature: Store stock solutions at -20°C.
- Shelf Life:
 - DMSO Stock: Stable for up to 1 month at -20°C.
 - MeOH/NH₃ Stock: Prepare fresh daily.

References

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